Siramesine hydrochloride

sigma receptor receptor binding selectivity profiling

Researchers requiring a validated σ2-selective agonist face a critical challenge: most sigma ligands lack subtype selectivity, confounding experimental interpretation. Siramesine hydrochloride solves this with 140-fold σ2 selectivity (σ2 IC50 = 0.12 nM; σ1 IC50 = 17 nM), enabling definitive σ2 receptor attribution. • Benchmark σ2 agonist for functional assays and novel ligand validation • Proven in vivo efficacy in CMS depression model at 1.0 mg/kg/day s.c. • Mechanistically defined apoptosis inducer via mitochondrial destabilization (IC50 2.0 μM) • Validated anhydrate-monohydrate solid-state reference standard

Molecular Formula C30H32ClFN2O
Molecular Weight 491.0 g/mol
CAS No. 224177-60-0
Cat. No. B1663665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiramesine hydrochloride
CAS224177-60-0
Molecular FormulaC30H32ClFN2O
Molecular Weight491.0 g/mol
Structural Identifiers
SMILESC1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.Cl
InChIInChI=1S/C30H31FN2O.ClH/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30;/h1-4,8-15,21H,5-7,16-20,22H2;1H
InChIKeyILSRGIFRZZSGPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Siramesine Hydrochloride: Selective Sigma-2 Agonist


Siramesine hydrochloride (CAS 224177-60-0), also known as Lu 28-179, is an indole-derived small molecule that functions as a highly selective sigma-2 (σ2) receptor agonist [1]. The compound exhibits subnanomolar affinity for the σ2 receptor and demonstrates blood-brain barrier penetration . Preclinical research has established its distinct pharmacological profile, with documented effects in both neuropsychiatric behavioral models and oncology viability assays [2]. As a reference standard in sigma receptor pharmacology, siramesine hydrochloride is routinely utilized to define agonist activity in functional assays and serves as a benchmark for developing and validating novel σ2-targeted agents [3].

Target Engagement Sigma-2 receptor pharmacological interrogation with minimal σ1 confounding
Pathway Studies Mitochondrial destabilization and caspase activation pathway analysis
Model Context CNS behavioral models; σ2-mediated cell-model endpoint review

Siramesine Hydrochloride Procurement Rationale


Sigma receptor ligands exhibit substantial variation in subtype selectivity, functional activity, and off-target interaction profiles that preclude direct substitution in experimental workflows [1]. Siramesine hydrochloride is distinguished by a >140-fold selectivity for the σ2 subtype over σ1, a selectivity profile that is inverted or absent in many alternative sigma ligands . Moreover, the compound's functional consequences—including its unique mechanism of inducing cell death through mitochondrial destabilization rather than lysosomal rupture in certain cellular contexts—cannot be assumed to be replicated by other σ2-binding agents [2]. In behavioral pharmacology, the distinct receptor interaction pattern of siramesine translates to specific synergistic effects with NMDA receptor antagonists that are not observed with σ1-preferring agonists such as SA4503 [3]. These quantitative and mechanistic distinctions necessitate that procurement decisions be guided by compound-specific evidence rather than class-level assumptions.

Class mismatch
Sigma-1-preferring agonists (e.g., SA4503) present inverse selectivity; σ2-specific effects may not transfer directly.
Mechanism mismatch
Other σ2 binders may engage lysosomal rupture; siramesine's mitochondrial pathway response may differ.
Solid-form dependence
Anhydrate and monohydrate salts exhibit divergent dissolution and precipitation profiles in aqueous buffers.

Siramesine Hydrochloride Quantitative Evidence


Sigma-2 Receptor Binding & Subtype Selectivity

Siramesine hydrochloride demonstrates subnanomolar affinity for the sigma-2 (σ2) receptor with an IC50 value of 0.12 nM, and exhibits 140-fold selectivity for σ2 over sigma-1 (σ1) receptors (σ1 IC50 = 17 nM) . In contrast, the prototypical sigma-1 agonist SA4503 shows inverse selectivity, with a reported 103-fold higher affinity for σ1 (IC50 = 17.4 nM) over σ2 (IC50 = 1784 nM) in guinea pig brain membranes [1]. The sigma ligand panamesine binds both sigma receptor subtypes with an IC50 of 6 nM but lacks the pronounced σ2 selectivity characteristic of siramesine . This quantitative selectivity profile establishes siramesine as a superior tool for experiments requiring σ2-specific pharmacological interrogation with minimal σ1 confounding.

σ2 Binding Selectivity
Head-to-head
σ2 IC50 0.12 nM; 140-fold selective over σ1 (IC50 17 nM)
Supports σ2-specific attribution in mechanistic studies
SA4503 comparator: 103-fold σ1-selective
sigma receptor receptor binding selectivity profiling neuropharmacology

Antidepressant-Like Efficacy in Chronic Mild Stress

In the rat chronic mild stress (CMS) model, a validated paradigm for evaluating antidepressant efficacy, siramesine (Lu 28-179) at 1.0 mg/kg/day administered subcutaneously normalized sucrose intake in stressed animals after 3–4 weeks of treatment, an effect comparable to that observed with the clinically established antidepressants citalopram (2 weeks) and imipramine (4 weeks) in the same model system [1]. Importantly, doses of 0.01 and 0.1 mg/kg were inactive, establishing a clear dose-response relationship and therapeutic window. This in vivo behavioral normalization occurred without affecting sucrose intake in non-stressed control rats, distinguishing the effect from non-specific hedonic alterations. In the forced swim test (FST), siramesine given jointly with memantine or amantadine decreased immobility time in rats, demonstrating a synergistic interaction profile that differs from the σ1 agonist SA4503, whose FST effects were antagonized by progesterone whereas siramesine's effects were not [2].

CMS Endpoint Response
Head-to-head
1 mg/kg/day s.c. normalized sucrose intake after 3–4 weeks in rat CMS model
Reported model-response context comparable to citalopram and imipramine benchmarks
Lower doses inactive; review dose-response window
chronic mild stress antidepressant behavioral pharmacology in vivo efficacy

Off-Target Receptor Binding Profile

Beyond its primary sigma receptor interactions, siramesine hydrochloride exhibits a defined off-target binding profile that has been quantitatively characterized. The compound displays IC50 values of 800 nM at dopamine D2 receptors and 330 nM at alpha-1 adrenergic receptors, while showing substantially weaker affinity for 5-HT1A serotonin receptors (IC50 = 2000–21000 nM) . This profile is mechanistically significant: in forced swim test studies, the antidepressant-like effect induced by combined siramesine and amantadine treatment was counteracted by the D2 antagonist sulpiride and the alpha-1 antagonist prazosin, but was not modified by the σ1-preferring antagonist BD1047 [1]. This receptor pharmacology fingerprint contrasts with non-selective sigma ligands that lack characterized off-target parameters, and provides a defined experimental context for interpreting complex behavioral or cellular outcomes.

Off-Target Binding
Supporting evidence
D2 IC50 800 nM; α1 IC50 330 nM; 5-HT1A IC50 2,000–21,000 nM
Defined off-target context for experimental control selection
~6,700-fold window over σ2 for D2
off-target selectivity receptor profiling dopamine receptor adrenergic receptor

Cancer Cell Cytotoxicity vs. Haloperidol

In cytotoxicity studies employing cancer cell lines, siramesine demonstrates an IC50 of 2.0 μM, representing potent anti-proliferative activity that is approximately 11.5-fold more potent than haloperidol (IC50 = 23 μM) and 24.5-fold more potent than the sigma antagonist NE100 (IC50 = 49 μM) in the same assay system [1]. Notably, the cytotoxic mechanism of siramesine is distinct from that of haloperidol: the cytotoxic potency of novel haloperidol analogues was found to resemble that of the σ1 antagonist haloperidol rather than the σ2 agonist siramesine, indicating that σ2 agonism versus σ1 antagonism engages divergent cell death pathways [2]. Siramesine induces cell death through mitochondrial destabilization accompanied by caspase activation, rapid loss of mitochondrial membrane potential, and cytochrome c release, whereas haloperidol's cytotoxic effects are mediated primarily through σ1 receptor antagonism [3].

Cytotoxicity Context
Head-to-head
IC50 2.0 μM in cancer cell lines; reported 11.5-fold higher response than haloperidol (IC50 23 μM)
Supports cytotoxicity endpoint review
Mechanism context: mitochondrial destabilization pathway
cancer cytotoxicity sigma-2 receptor haloperidol IC50

Solid-State Dissolution & Supersaturation

The dissolution behavior of siramesine hydrochloride in aqueous environments is critically dependent on its solid-state form. At pH 6.4, both the anhydrate and monohydrate salt forms generate supersaturated solutions with high apparent solubility; however, the solution derived from the anhydrate salt precipitates as the free base, whereas the solution from the monohydrate salt remains in a supersaturated state [1]. This results in a superior dissolution profile for the monohydrate salt under neutral pH conditions. At pH 3.4, both solid forms exhibit comparable dissolution profiles. The anhydrate-to-monohydrate conversion is solution-mediated and dissolution-controlled, carrying implications for formulation development and experimental reproducibility when working with this compound in aqueous buffers [2].

Solid-State Dissolution
Supporting evidence
Monohydrate maintains supersaturation at pH 6.4; anhydrate precipitates as free base
Form-dependent dissolution profile context for aqueous studies
At pH 3.4 both forms comparable; review salt-form specification
solid-state chemistry dissolution preformulation anhydrate monohydrate

Blood-Brain Barrier Penetration & Anxiolytic Efficacy

Siramesine is characterized as a blood-brain barrier penetrant compound, enabling central nervous system (CNS) target engagement following systemic administration . In rodent behavioral studies, siramesine produced potent and very long-lasting anxiolytic-like effects [1]. This CNS penetration property contrasts with many sigma ligands that exhibit poor brain exposure or are limited to peripheral applications. The compound was well tolerated and non-toxic in human subjects during clinical evaluation for anxiety, though development was discontinued due to lack of satisfactory efficacy in that indication rather than safety concerns . The combination of CNS penetration with sustained behavioral activity distinguishes siramesine from peripherally restricted sigma-2 ligands and supports its use in neuroscience applications requiring central target modulation.

CNS Penetration
Class-level
Blood-brain barrier penetrant; reported anxiolytic-like behavioral response in rodents
Supports CNS target engagement studies; data to verify for specific models
Peripherally restricted sigma ligands may not transfer
blood-brain barrier CNS penetration anxiolytic behavioral pharmacology

Siramesine Hydrochloride Application Scenarios


Sigma-2 Receptor Pharmacological Profiling

Researchers requiring a validated σ2-selective agonist for receptor binding studies, functional assay development, or subtype-specific pharmacological profiling should procure siramesine hydrochloride. The compound's 140-fold selectivity for σ2 over σ1 (σ2 IC50 = 0.12 nM; σ1 IC50 = 17 nM) enables definitive attribution of observed cellular or behavioral effects to σ2 receptor engagement, minimizing confounding from σ1 activation . This selectivity profile has established siramesine as a reference standard in functional assays for defining σ2 agonists and antagonists, where its activity serves as the benchmark against which novel ligands are categorized [1].

Behavioral Pharmacology: Depression & Anxiety

Investigators conducting in vivo studies in rodent models of depression or anxiety should consider siramesine hydrochloride based on its validated efficacy in the chronic mild stress (CMS) paradigm. At 1.0 mg/kg/day s.c., siramesine normalized sucrose intake in stressed rats after 3–4 weeks, an effect comparable to clinical antidepressants citalopram and imipramine in the same model system [2]. The compound's blood-brain barrier penetration and long-lasting behavioral effects in anxiolytic assays further support its utility in CNS pharmacology studies requiring sustained target engagement [3].

Sigma-2-Mediated Cancer Cell Death Mechanisms

For oncology researchers investigating σ2-mediated cancer cell death pathways, siramesine hydrochloride provides a well-characterized reference compound with an IC50 of 2.0 μM in cytotoxicity assays—approximately 11.5-fold more potent than haloperidol (IC50 = 23 μM) [4]. The compound's distinct mechanism of action, involving mitochondrial destabilization with caspase activation, cytochrome c release, and loss of mitochondrial membrane potential, offers a mechanistically defined tool for studies of σ2 receptor-mediated apoptosis [5]. Its use as a comparator in the development of novel haloperidol analogues further underscores its established role as a benchmark σ2 agonist in anticancer research [6].

Preformulation & Solid-State Chemistry Studies

Pharmaceutical scientists engaged in preformulation development or solid-state characterization studies may utilize siramesine hydrochloride as a model compound for investigating anhydrate-hydrate conversion phenomena and form-dependent dissolution behavior. The documented differences in aqueous dissolution and precipitation between the anhydrate and monohydrate salt forms at physiologically relevant pH values (pH 6.4) provide a well-characterized system for studying solution-mediated polymorphic transformations and supersaturation maintenance [7]. This makes the compound valuable for formulation development training, analytical method validation, and as a reference standard in solid-state chemistry investigations.

Application
Selection Property
Validation Focus
σ2 receptor pharmacological profiling
Isoform-selectivity assay context
σ2/σ1 engagement interpretation
Behavioral pharmacology studies
CNS model-response context
Stress-model endpoint review
Cell death pathway research
Cell-model endpoint review
Mitochondrial pathway-response context
Preformulation and solid-state studies
Solid-form dissolution context
Salt-form reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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